Welcome to the BenchChem Online Store!
molecular formula C9H7NO2 B8742488 2-Cyano-6-methylbenzoic acid

2-Cyano-6-methylbenzoic acid

Cat. No. B8742488
M. Wt: 161.16 g/mol
InChI Key: UOXNPUVCYMBNFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05591752

Procedure details

Under ice cooling and stirring, 1.5 g of sodium nitrite dissolved in 2 ml of water was added dropwise over 1.5 hours to 3 g of 3-amino-o-toluic acid dissolved in a mixed solution of 8 ml of acetic acid, 8.3 g of sulfuric acid and 6.5 ml of water. After 3.2 ml of acetic acid, 0.4 g of sulfuric acid and 5.6 ml of water were added to the reaction mixture, the mixture was filtered and the reaction filtrate was adjusted. On the other hand, 6.5 g of potassium cyanide dissolved in 12.7 ml of water was added dropwise to 5.9 g of copper sulfate.pentahydrate dissolved in 12.7 ml of water at room temperature under stirring and 21.5 g of sodium hydrogen carbonate and 70 ml of toluene were added to the mixture. Under ice cooling and stirring, the above reaction filtrate was added dropwise to this 10 reaction mixture over 1 hour and then the mixture was stirred at 80° C. for 30 minutes. After completion of the reaction, the reaction mixture was adjusted to about pH 3 with 1N-hydrochloric acid, crystals precipitated were extracted with ethyl acetate and the organic layer was washed with a saturated saline solution and then dried over anhydrous sodium carbonate. The solvent was removed to obtain 3.8 g of the title compound. Mass (CI); m/z=162 (M+ +1)
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
8.3 g
Type
reactant
Reaction Step Four
Quantity
8 mL
Type
reactant
Reaction Step Four
Name
Quantity
6.5 mL
Type
solvent
Reaction Step Four
Quantity
0.4 g
Type
reactant
Reaction Step Five
Quantity
3.2 mL
Type
reactant
Reaction Step Five
Name
Quantity
5.6 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
N([O-])=O.[Na+].[NH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[C:8](C)[C:7]=1[C:13](O)=O.S(=O)(=O)(O)O.Cl.[C:22]([OH:25])(=[O:24])[CH3:23]>O>[C:6]([C:11]1[CH:10]=[CH:9][CH:8]=[C:7]([CH3:13])[C:23]=1[C:22]([OH:25])=[O:24])#[N:5] |f:0.1|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
2 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C(=CC=C1)C)C(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
8.3 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
8 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
6.5 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
0.4 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
3.2 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
5.6 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
Under ice cooling and stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the mixture was filtered
DISSOLUTION
Type
DISSOLUTION
Details
On the other hand, 6.5 g of potassium cyanide dissolved in 12.7 ml of water
ADDITION
Type
ADDITION
Details
was added dropwise to 5.9 g of copper sulfate
DISSOLUTION
Type
DISSOLUTION
Details
pentahydrate dissolved in 12.7 ml of water at room temperature
STIRRING
Type
STIRRING
Details
under stirring
ADDITION
Type
ADDITION
Details
21.5 g of sodium hydrogen carbonate and 70 ml of toluene were added to the mixture
STIRRING
Type
STIRRING
Details
Under ice cooling and stirring
ADDITION
Type
ADDITION
Details
the above reaction filtrate was added dropwise to this 10 reaction mixture over 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
the mixture was stirred at 80° C. for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CUSTOM
Type
CUSTOM
Details
precipitated
EXTRACTION
Type
EXTRACTION
Details
were extracted with ethyl acetate
WASH
Type
WASH
Details
the organic layer was washed with a saturated saline solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium carbonate
CUSTOM
Type
CUSTOM
Details
The solvent was removed

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=C(C(=CC=C1)C)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.